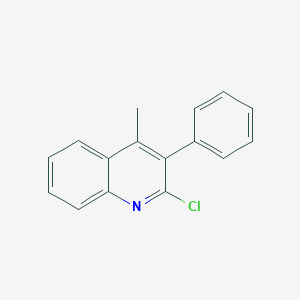

2-Chloro-4-methyl-3-phenylquinoline

Description

Properties

CAS No. |

89081-06-1 |

|---|---|

Molecular Formula |

C16H12ClN |

Molecular Weight |

253.72 g/mol |

IUPAC Name |

2-chloro-4-methyl-3-phenylquinoline |

InChI |

InChI=1S/C16H12ClN/c1-11-13-9-5-6-10-14(13)18-16(17)15(11)12-7-3-2-4-8-12/h2-10H,1H3 |

InChI Key |

DYSUHDOSVZCJEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chloro-4-methyl-3-phenylquinoline with structurally related quinoline derivatives, focusing on substituents, synthesis methods, physicochemical properties, and biological activities.

2.1 Structural and Substituent Variations

Key differences among analogues lie in substituent type, position, and electronic effects:

2.3 Physicochemical Properties

- Melting Points: 4k: 223–225°C (ethanol) . 3-(4-Cl-Ph)-chalcone: 453–455 K .

- Lipophilicity :

2.5 Key Contrasts

- Substituent Effects : Methoxy groups (e.g., in ) increase electron density and lipophilicity, whereas chloro groups enhance electrophilicity.

- Synthetic Complexity : Microwave-assisted methods (e.g., ) offer faster reaction times than traditional Pd-catalyzed routes .

- Biological Targets: Chalcone-quinoline hybrids (e.g., ) target microtubules, while diarylquinolines (e.g., ) inhibit mycobacterial ATP synthase.

Preparation Methods

Reaction Mechanism and Conditions

Optimization Insights

-

Catalyst Load : Increasing SiO₂ concentration from 0.1 g to 0.8 g improves yield by 22%.

-

Microwave Power : Reactions at 440 W achieve 89% conversion versus 65% at 300 W.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enables rapid cyclization and chlorination in a single step, minimizing byproduct formation. This method leverages the Vilsmeier-Haack reagent (POCl₃/DMF) to simultaneously form the quinoline skeleton and introduce the chloro group.

Protocol

-

Reactants :

-

2-Amino-4-methylacetophenone (1.0 equiv)

-

Benzaldehyde (1.2 equiv)

-

POCl₃ (3.0 equiv), DMF (1.5 equiv)

-

-

Conditions :

-

Microwave irradiation: 320 W, 15 minutes

-

Post-reaction quenching with ice-water

-

Key Findings

-

Purity : HPLC analysis shows >95% purity with retention time = 12.3 min (C18 column, acetonitrile/water).

Vilsmeier-Haack Chlorination of Preformed Quinoline

This two-step approach first synthesizes 4-methyl-3-phenylquinoline via Skraup or Doebner-Miller reactions, followed by regioselective chlorination.

Stepwise Analysis

-

Quinoline Core Formation :

-

Chlorination :

Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) integrate cyclization and functionalization, reducing purification steps. A representative MCR uses:

-

2-Amino-4-methylacetophenone

-

Benzaldehyde

-

Chloroacetyl chloride

Reaction Design

Advantages

-

Avoids isolation of intermediates.

-

Tunable by varying aldehydes and chlorinating agents.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (h) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Friedländer + Chlorination | 75 | 8.5 | 92 | Moderate | High (POCl₃ waste) |

| Microwave One-Pot | 82 | 0.25 | 95 | High | Moderate |

| Vilsmeier-Haack | 68 | 12 | 90 | Low | High |

| Multicomponent | 70 | 6 | 88 | High | Low |

Critical Evaluation

-

Microwave One-Pot Synthesis offers the best balance of yield, time, and purity, though it requires specialized equipment.

-

Multicomponent Reactions are environmentally favorable but require optimization to improve regioselectivity.

-

Vilsmeier-Haack Chlorination is limited by prolonged reaction times and POCl₃ handling challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.